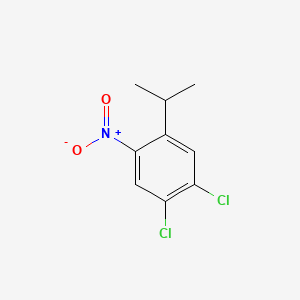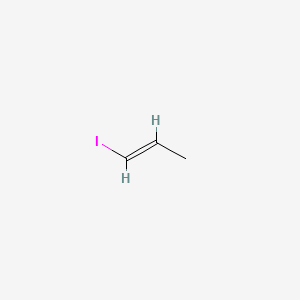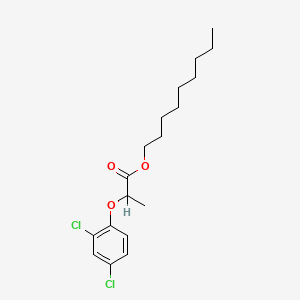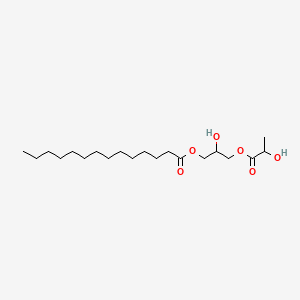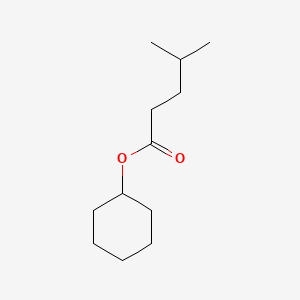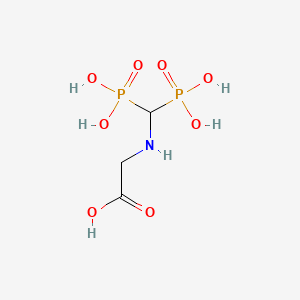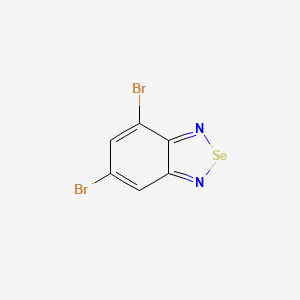
3-Cyclooctylidene-2-methylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclooctylidene-2-methylpropyl acetate is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.33916 g/mol . It is known for its unique structure, which includes a cyclooctylidene group attached to a methylpropyl acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclooctylidene-2-methylpropyl acetate can be achieved through several methods. One common approach involves the reaction of cyclooctanone with methylpropanol in the presence of an acid catalyst to form the intermediate 3-Cyclooctylidene-2-methyl-1-propanol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclooctylidene-2-methylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclooctylidene-2-methylpropyl acetate is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Wirkmechanismus
The mechanism of action of 3-Cyclooctylidene-2-methylpropyl acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclooctylidene-2-methyl-1-propanol acetate
- Cyclooctanone derivatives
- Methylpropyl acetate derivatives
Uniqueness
3-Cyclooctylidene-2-methylpropyl acetate stands out due to its cyclooctylidene group, which imparts unique chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, offering distinct advantages over other similar compounds .
Eigenschaften
CAS-Nummer |
93892-53-6 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
(3-cyclooctylidene-2-methylpropyl) acetate |
InChI |
InChI=1S/C14H24O2/c1-12(11-16-13(2)15)10-14-8-6-4-3-5-7-9-14/h10,12H,3-9,11H2,1-2H3 |
InChI-Schlüssel |
RUFVZOVYGPWUAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C)C=C1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





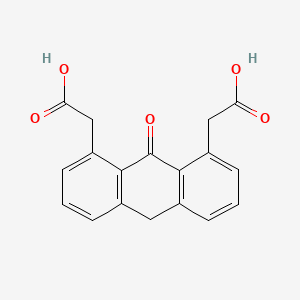
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
